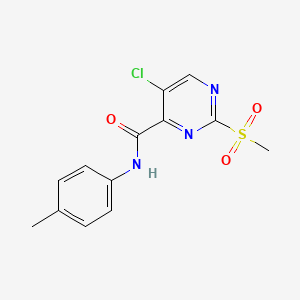![molecular formula C18H17N5O2 B11149558 5-(furan-2-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B11149558.png)
5-(furan-2-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(FURAN-2-YL)-N-[2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that features a furan ring, a benzodiazole moiety, and a pyrazole carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(FURAN-2-YL)-N-[2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for the addition of reagents, temperature control, and product isolation can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(FURAN-2-YL)-N-[2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The benzodiazole moiety can be reduced under specific conditions to yield different derivatives.
Substitution: The pyrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid, while reduction of the benzodiazole moiety can produce various benzodiazole derivatives .
Scientific Research Applications
5-(FURAN-2-YL)-N-[2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(FURAN-2-YL)-N-[2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to interact with various biological molecules, leading to a range of effects depending on the context .
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxamide: A simpler analog with a furan ring and a carboxamide group.
Benzodiazole derivatives: Compounds with similar benzodiazole moieties but different substituents.
Pyrazole carboxamides: Compounds with pyrazole rings and carboxamide groups, but lacking the furan and benzodiazole components.
Uniqueness
What sets 5-(FURAN-2-YL)-N-[2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-1H-PYRAZOLE-3-CARBOXAMIDE apart is its unique combination of three distinct functional groups: the furan ring, the benzodiazole moiety, and the pyrazole carboxamide group. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C18H17N5O2 |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
5-(furan-2-yl)-N-[2-(1-methylbenzimidazol-2-yl)ethyl]-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C18H17N5O2/c1-23-15-6-3-2-5-12(15)20-17(23)8-9-19-18(24)14-11-13(21-22-14)16-7-4-10-25-16/h2-7,10-11H,8-9H2,1H3,(H,19,24)(H,21,22) |
InChI Key |
MDZZMYPMALIHOO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CCNC(=O)C3=NNC(=C3)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{3-[4-(methylsulfonyl)piperazino]-3-oxopropyl}-4H-pyrido[2,1-c][1,2,4]triazin-4-one](/img/structure/B11149475.png)
![5-bromo-N-[2-(pyridin-2-yl)ethyl]-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B11149477.png)
![1-(4,6-dimethyl-2-pyrimidinyl)-N-[2-(2-pyridyl)ethyl]-3-piperidinecarboxamide](/img/structure/B11149483.png)
![N-[2-(4-chloro-1H-indol-1-yl)ethyl]-5-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide](/img/structure/B11149488.png)
![ethyl 3-[4,8-dimethyl-7-(2-naphthylmethoxy)-2-oxo-2H-chromen-3-yl]propanoate](/img/structure/B11149498.png)
![6-[5-(2-chloro-6-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-hydroxy-3,4,7-trimethyl-2H-chromen-2-one](/img/structure/B11149506.png)
![(2E)-2-[(4-methylphenyl)sulfonyl]-3-[2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile](/img/structure/B11149513.png)
![5-[(2-bromo-4-fluorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one](/img/structure/B11149514.png)
![5-{(Z)-1-[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-piperidino-1,3-thiazol-4-one](/img/structure/B11149525.png)

![5-[(4-bromobenzyl)oxy]-7-methyl-4-phenyl-2H-chromen-2-one](/img/structure/B11149536.png)
![7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl N-[(benzyloxy)carbonyl]glycinate](/img/structure/B11149550.png)
![N-[2-(2-methoxyphenyl)ethyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B11149551.png)
![5-{(Z)-1-[2-(isobutylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-phenethyl-2-thioxo-1,3-thiazolan-4-one](/img/structure/B11149565.png)
